REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH:15]1[C:27]2[NH:26][C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]=2[CH:18]=[CH:17][CH:16]=1.C([O-])([O-])=O.[K+].[K+].C1O[CH2:50][CH2:49]OCCOCCOCCOCCOC1>[Cu].C(Cl)Cl.ClC1C=CC=CC=1Cl>[CH:3]1[C:4]2[N:26]([C:25]3[CH:20]=[CH:21][C:22]([C:50]4[CH:49]=[CH:27][C:15]([N:26]5[C:25]6[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=6[C:19]6[C:27]5=[CH:15][CH:16]=[CH:17][CH:18]=6)=[CH:16][CH:17]=4)=[CH:23][CH:24]=3)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:5]=2[CH:6]=[CH:7][CH:2]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
10.001 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
9.078 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
20.087 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
copper
|
Quantity
|
10.051 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
4.994 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
Cu
|
Quantity
|
5.223 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
on the reaction so the reaction
|
Type
|
CUSTOM
|
Details
|
Insoluble material was removed by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with several portions of THF
|
Type
|
CUSTOM
|
Details
|
Further crystallization
|
Type
|
ADDITION
|
Details
|
was promoted by the addition of a large amount of methanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to isolate
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISSOLUTION
|
Details
|
by dissolving the precipitate
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
to obtain a green insoluble impurity
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The filtrate/product mixture was dried under vacuum until the product
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
precipitation
|
Type
|
CUSTOM
|
Details
|
The product was isolated by vacuum filtration and air
|
Type
|
CUSTOM
|
Details
|
dried (24 hours)
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
was obtained (7.660 g, 64.2%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |